2'-Deoxyguanosine-[1-13C] Monohydrate 2'-Deoxyguanosine-[1-13C] Monohydrate Isotope labelled analogue of 2’-Deoxyguanosine, a nucleoside analog.

Brand Name: Vulcanchem
CAS No.: 478511-26-1
VCID: VC0118134
InChI: InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i6+1;
SMILES: C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O
Molecular Formula: C10H15N5O5
Molecular Weight: 286.252

2'-Deoxyguanosine-[1-13C] Monohydrate

CAS No.: 478511-26-1

Cat. No.: VC0118134

Molecular Formula: C10H15N5O5

Molecular Weight: 286.252

* For research use only. Not for human or veterinary use.

2'-Deoxyguanosine-[1-13C] Monohydrate - 478511-26-1

Specification

Description Isotope labelled analogue of 2’-Deoxyguanosine, a nucleoside analog.

CAS No. 478511-26-1
Molecular Formula C10H15N5O5
Molecular Weight 286.252
IUPAC Name 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one;hydrate
Standard InChI InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i6+1;
Standard InChI Key LZSCQUCOIRGCEJ-VQKPJIEUSA-N
SMILES C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O

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